molecular formula C16H19FN4O3 B5363753 1-ethyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide

1-ethyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide

Cat. No. B5363753
M. Wt: 334.35 g/mol
InChI Key: DIPSEAFNDRHTHL-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide, also known as EFMOQ, is a chemical compound that belongs to the class of quinolone carboxylic acid derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its promising pharmacological properties.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide involves the inhibition of DNA synthesis by targeting the bacterial topoisomerase II enzyme. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It exhibits antibacterial activity against a wide range of gram-positive and gram-negative bacteria. It also exhibits antifungal activity against various fungal strains. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

1-ethyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide has several advantages for lab experiments. It exhibits significant antibacterial, antifungal, and anticancer activities, making it a promising therapeutic agent for the treatment of various diseases. However, this compound has some limitations as well. It is relatively unstable and requires specific conditions for storage and handling.

Future Directions

There are several future directions for the research on 1-ethyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide. Firstly, further studies are needed to investigate its potential use as a therapeutic agent for the treatment of various diseases such as tuberculosis, malaria, and cancer. Secondly, the synthesis of this compound can be optimized to improve its stability and reduce its toxicity. Thirdly, the mechanism of action of this compound can be further elucidated to understand its mode of action in more detail. Finally, the potential of this compound as a lead compound for the development of new drugs can be explored.
Conclusion
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits significant antibacterial, antifungal, and anticancer activities and has been investigated for its potential use as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to optimize its synthesis and mode of action.

Synthesis Methods

The synthesis of 1-ethyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide involves the condensation of 6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with 4-morpholinylhydrazine followed by the addition of ethyl chloroformate. The reaction is carried out in the presence of a base and a solvent at a specific temperature and pH to obtain the final product.

Scientific Research Applications

1-ethyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarbohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit significant antibacterial, antifungal, and anticancer activities. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases such as tuberculosis, malaria, and cancer.

properties

IUPAC Name

1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3/c1-2-20-9-11(16(23)19-18)15(22)10-7-12(17)14(8-13(10)20)21-3-5-24-6-4-21/h7-9H,2-6,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPSEAFNDRHTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646738
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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